SARS-CoV-2 Antiviral Potency: Decanoyl-RVKR-CMK TFA vs. Naphthofluorescein in Plaque Reduction Assays
Decanoyl-RVKR-CMK TFA demonstrates a >210-fold improvement in antiviral potency against SARS-CoV-2 compared to the furin inhibitor Naphthofluorescein. In a plaque reduction assay, CMK inhibited viral entry with an IC50 of 57 nM, whereas Naphthofluorescein has a reported IC50 of 12 µM for furin inhibition . Molecular docking and dynamics simulations further corroborate this difference, showing a superior binding affinity for CMK (-9.18 kcal/mol) versus Naphthofluorescein (-5.39 kcal/mol) [1].
>210-fold lower vs. 12 µM
| Evidence Dimension | Antiviral Potency (SARS-CoV-2) / Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 57 nM (plaque reduction assay); Binding affinity = -9.18 kcal/mol |
| Comparator Or Baseline | Naphthofluorescein: IC50 = 12 µM (furin inhibition); Binding affinity = -5.39 kcal/mol |
| Quantified Difference | >210-fold lower IC50; 3.79 kcal/mol stronger binding affinity |
| Conditions | SARS-CoV-2 plaque reduction assay (IC50) / Molecular docking and dynamics simulations (Binding affinity) |
Why This Matters
This ~210-fold increase in potency translates to a significant reduction in required compound quantity for in vitro antiviral studies, lowering experimental cost and minimizing off-target effects at effective doses.
- [1] Alam, R. et al. (2024). Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach. 3 Biotech, 14(9), 213. View Source
